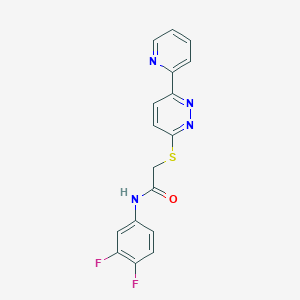

N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4OS/c18-12-5-4-11(9-13(12)19)21-16(24)10-25-17-7-6-15(22-23-17)14-3-1-2-8-20-14/h1-9H,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCIOABTUYQMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions.

Thioacetamide Formation: The intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the thioacetamide moiety.

Coupling with Difluorophenyl Group: Finally, the difluorophenyl group is introduced through a nucleophilic substitution reaction using 3,4-difluoroaniline and the thioacetamide intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide moiety to an amine.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. For instance, derivatives containing pyridazine rings have shown promising activity against various cancer cell lines, including breast and liver cancers. The mechanism often involves:

- Inhibition of cell proliferation : Compounds targeting specific kinases or pathways related to tumor growth.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Antifungal Activity

The compound's structure suggests potential antifungal properties. Similar thioacetamides have exhibited moderate antifungal activities against pathogens like Fusarium oxysporum and Gibberella zeae, indicating that derivatives could be effective in agricultural applications as fungicides .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. Key factors influencing activity include:

- Substituents on the aromatic rings : Variations can significantly alter biological activity.

- Positioning of functional groups : The spatial arrangement impacts binding affinity to biological targets.

Pharmaceutical Development

The unique properties of N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide make it a candidate for further development in:

- Cancer therapeutics : Targeting specific cancer types with tailored derivatives.

- Antifungal agents : Developing formulations for agricultural use against resistant fungal strains.

Research Tools

Compounds like this can serve as valuable tools in biochemical research for studying enzyme interactions and signaling pathways due to their ability to modulate biological processes selectively.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

These findings underscore the potential for N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide to contribute significantly to both therapeutic applications and agricultural practices.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyridazine vs. Pyrimidine/Thiadiazole :

The pyridazine core in the target compound differs from pyrimidine (e.g., Epirimil, ) and thiadiazole (e.g., CB-839, ). Pyridazine’s adjacent nitrogen atoms may enhance polar interactions compared to pyrimidine’s meta-positioned nitrogens. Thiadiazole-containing analogs (e.g., CB-839) exhibit antineoplastic activity, suggesting that nitrogen/sulfur heterocycles influence target specificity .- Substituents on the Pyridazine Ring: The 6-(pyridin-2-yl) group in the target compound contrasts with 6-thien-2-yl in "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide" ().

Aromatic Ring Modifications

3,4-Difluorophenyl vs. 3,4-Dimethoxyphenyl :

Replacing fluorine with methoxy groups (e.g., Epirimil, ) converts electron-withdrawing to donating effects. Fluorine’s smaller size and higher electronegativity may improve membrane permeability and resistance to oxidative metabolism, whereas methoxy groups could enhance π-π stacking but increase metabolic liability .Trifluoromethoxy Phenyl in CB-839 :

CB-839’s 3-(trifluoromethoxy)phenyl group introduces steric bulk and strong electron-withdrawing properties, likely enhancing binding to glutaminase (a cancer target) compared to the target compound’s difluorophenyl group .

Linker and Side Chain Variations

Thioacetamide vs. Sulfonamide/Thioether :

The thioacetamide linker in the target compound differs from sulfonamide (e.g., ) or thioether (e.g., ) linkers. Thioacetamide’s sulfur and carbonyl groups may offer balanced flexibility and hydrogen-bonding capacity, whereas sulfonamides (more rigid) or thioethers (oxidatively unstable) could alter pharmacokinetics .Butyl Chain in CB-839 :

CB-839’s extended butyl-thiadiazole side chain (vs. the target compound’s shorter thioacetamide linker) may increase hydrophobic interactions with protein pockets, contributing to its antineoplastic potency .

Therapeutic Implications of Structural Differences

- Anticonvulsant Potential: Epirimil (), with a dimethoxyphenyl group and pyrimidine core, shows anticonvulsant activity. The target compound’s difluorophenyl group may enhance blood-brain barrier penetration, suggesting possible neurological applications, though empirical validation is needed .

Antineoplastic Activity : CB-839’s thiadiazole and trifluoromethoxy groups correlate with glutaminase inhibition. The target compound lacks these motifs, but its pyridazine-thioacetamide scaffold could be optimized for kinase or protease inhibition in oncology .

Biological Activity

N-(3,4-Difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl moiety linked to a pyridazin derivative through a thioacetamide group. The presence of the pyridine and pyridazin rings suggests potential interactions with various biological targets, particularly in cancer therapy and inflammation.

- Inhibition of Kinases :

- Anti-inflammatory Properties :

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Antitumor Studies :

- In a study involving various cancer cell lines, N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide demonstrated potent antitumor effects by inducing apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range against breast and lung cancer cells .

-

Inflammation Models :

- Animal models of inflammation revealed that administration of this compound significantly reduced paw edema in rats induced by carrageenan. The observed anti-inflammatory effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative therapeutic agent .

Research Findings

Recent research highlights the compound's dual role as both an anti-inflammatory and anticancer agent. Its ability to inhibit key signaling pathways positions it as a candidate for further development:

- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy while reducing side effects due to its selective action on tumor cells .

- Structure-Activity Relationship (SAR) : Ongoing investigations into SAR are essential to optimize the compound’s efficacy and selectivity. Modifications to the pyridazine and thioacetamide moieties are being explored to improve potency against specific targets .

Q & A

Q. What synthetic methodologies are suitable for preparing N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide?

A three-step approach is commonly employed:

- Step 1 : Substitution reactions under alkaline conditions to introduce the pyridylmethoxy group (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) .

- Step 2 : Reduction under acidic conditions (e.g., iron powder) to generate the aniline intermediate .

- Step 3 : Condensation with cyanoacetic acid or thioacetamide precursors using coupling agents (e.g., EDC/HOBt) to form the acetamide backbone .

Key Considerations : Optimize reaction time and temperature to minimize side products. For example, refluxing in ethanol with sodium acetate improves yield .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm and pyridazine ring protons at δ 8.1–8.5 ppm) .

- Infrared (IR) Spectroscopy : Detect thioacetamide C=S stretches (~650 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 413.08 vs. observed 413.09) .

- Melting Point Analysis : Compare with literature values to assess purity (e.g., target compound melts at 215–220°C) .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields for thioacetamide derivatives?

Variability in yields (e.g., 68–91% for analogous compounds ) arises from:

- Reagent Purity : Trace impurities in pyridazine or thiol precursors inhibit coupling efficiency.

- Reaction Conditions : Extended reflux times (>30 min) reduce byproduct formation .

- Workup Protocols : Recrystallization from ethanol-dioxane (1:2) improves purity .

Recommendation : Use design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Substituent Modification : Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess bioactivity shifts .

- Heterocyclic Core Variations : Substitute pyridazine with pyrimidine or triazine to evaluate binding affinity changes .

- In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like kinase domains .

Case Study : Analogues with 4-ethoxyphenyl groups showed enhanced metabolic stability due to increased lipophilicity .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound?

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing pyridazine C-H couplings from aromatic protons) .

- Deuterated Solvents : Analyze in DMSO-d₆ to shift exchangeable protons (e.g., amide N-H) downfield .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(2,4-difluorophenyl) derivatives) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.